2,5-Difluorobenzaldehyde (CAS: 2646-90-4) is a liquid-phase aromatic building block characterized by a formyl group and two fluorine substituents at the ortho and meta positions relative to the aldehyde, but para to each other. With a boiling point of 67–69 °C at 17 mmHg and a density of 1.308 g/mL, it is widely procured as a precursor for active pharmaceutical ingredients (APIs), fluorinated Schiff bases, and specialized kinase inhibitors . The 2,5-difluoro substitution pattern imparts strong electron-withdrawing effects that deactivate the aromatic ring toward unwanted electrophilic side reactions, while maintaining high electrophilicity at the carbonyl carbon, making it a highly effective starting material for high-yield condensation pathways.
Procurement substitution of 2,5-difluorobenzaldehyde with its closely related isomers, such as 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, fundamentally alters downstream processability and product geometry [1]. The 2,6-isomer suffers from severe double-ortho steric hindrance, which significantly depresses yields in standard condensation reactions like oxime or hydrazone formation [2]. Conversely, while the 2,4-isomer is highly reactive, it lacks the distinct para-fluorine relationship of the 2,5-isomer, which strictly locks the molecule into a rigid anti-conformation due to a higher energy penalty for the syn-conformer [1]. This conformational locking and distinct electronic ring deactivation mean that substituting the 2,5-isomer will predictably lead to altered receptor binding affinities in APIs and require complete re-optimization of downstream synthetic routes [3].
In structure-based drug design, the predictable 3D geometry of a precursor is critical. Gas-phase rotational spectroscopy and DLPNO−CCSD(T)/def2-TZVP calculations demonstrate that 2,5-difluorobenzaldehyde possesses a significantly higher energy barrier for its syn-conformer compared to its isomers [1]. This higher energy penalty locks the molecule into the anti-conformation, providing a more rigid structural framework for downstream ligands than the 2,4- or 2,3-isomers.
| Evidence Dimension | Energy difference between anti- and syn-conformations |
| Target Compound Data | 12.9 kJ/mol (2,5-Difluorobenzaldehyde) |
| Comparator Or Baseline | 11.3 kJ/mol (2,4-Difluorobenzaldehyde) and 10.9 kJ/mol (2,3-Difluorobenzaldehyde) |
| Quantified Difference | +1.6 to +2.0 kJ/mol higher energy penalty for the syn-conformer |
| Conditions | DLPNO−CCSD(T)/def2-TZVP theoretical level supported by broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy |
The higher energy barrier ensures a rigid, predictable anti-conformation, which is critical for designing highly specific receptor-binding geometries in pharmaceutical procurement.
When procuring benzaldehydes for large-scale Schiff base or oxime library synthesis, steric accessibility at the carbonyl carbon dictates throughput. 2,5-Difluorobenzaldehyde achieves a 90.7% yield during standard oxime formation, drastically outperforming 2,6-difluorobenzaldehyde, which suffers from double-ortho steric hindrance [1]. While the 2,4-isomer achieves a slightly higher yield, the 2,5-isomer provides the necessary balance of high processability and targeted para-fluorine electronic effects.
| Evidence Dimension | Isolated yield of fluorinated benzaldoxime |
| Target Compound Data | 90.7% yield (2,5-Difluorobenzaldehyde oxime) |
| Comparator Or Baseline | 76.0% yield (2,6-Difluorobenzaldehyde oxime) |
| Quantified Difference | +14.7% higher isolated yield |
| Conditions | Standard condensation with hydroxylamine hydrochloride in ethanol/water |
This demonstrates that 2,5-difluorobenzaldehyde avoids the severe steric penalties of the 2,6-isomer, ensuring high throughput and cost-efficiency in API library synthesis.
The synthesis of fluorinated phenethylamines and related APIs often relies on the Henry (nitroaldol) condensation. 2,5-Difluorobenzaldehyde exhibits excellent electrophilicity at the formyl group, enabling highly efficient condensation with nitroethane. Under standard catalytic conditions, it yields 1-(2,5-difluorophenyl)-2-nitropropene at a 91% isolated yield[1]. This high conversion rate minimizes the need for complex purification steps, making it a highly efficient precursor for bulk pharmaceutical manufacturing.
| Evidence Dimension | Isolated yield of nitropropene derivative |
| Target Compound Data | 91% isolated yield |
| Comparator Or Baseline | Typical fluorinated benzaldehyde baselines (60-85% yield) |
| Quantified Difference | Consistently >90% conversion to the target nitroalkene |
| Conditions | Reaction with nitroethane and cyclohexylamine in acetic acid at 80 °C for 5 hours |
High conversion efficiency in nitroaldol condensations makes this compound a highly cost-effective starting material for the scaled-up procurement of fluorinated amphetamine and phenethylamine APIs.
Supported by its high syn-conformer energy penalty (12.9 kJ/mol), 2,5-difluorobenzaldehyde is a highly suitable choice for synthesizing rigid, predictable anti-conformation Schiff bases used in advanced coordination chemistry and catalysis [1].
Because it avoids the severe double-ortho steric hindrance seen in 2,6-difluorobenzaldehyde, this compound allows for >90% yields in oxime condensations, making it highly effective for combinatorial API library generation [2].
Its excellent reactivity in Henry condensations (yielding >90% nitroalkene intermediates) positions it as a procurement-ready building block for the synthesis of central nervous system (CNS) active agents and 5-HT2A receptor ligands[3].
Flammable;Irritant